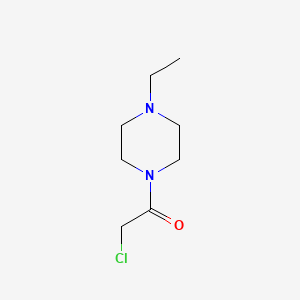

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone

Übersicht

Beschreibung

“2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C8H15ClN2O . It is used for research purposes .

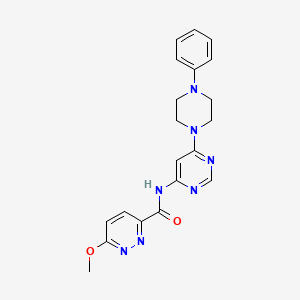

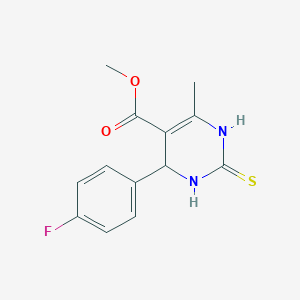

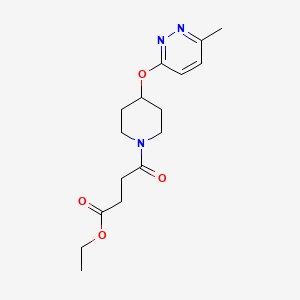

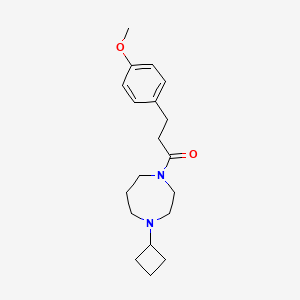

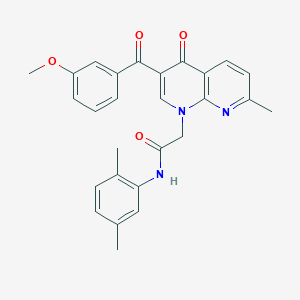

Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethanone group (C2H3O) attached to a chloro group (Cl) and a 4-ethylpiperazin-1-yl group (C6H12N2) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.7 . It is a liquid at room temperature . Unfortunately, other specific properties like boiling point, melting point, and density are not available .Wissenschaftliche Forschungsanwendungen

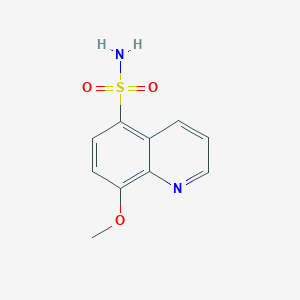

Electrochemical Synthesis

One study explored the electrochemical synthesis of new substituted phenylpiperazines , where "2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone" could potentially serve as a precursor. Electrochemical oxidation in the presence of arylsulfinic acids was investigated, revealing that quinone-imine derived from oxidation participates in Michael type addition reactions, leading to new phenylpiperazine derivatives. This development showcases a reagent-less, environmentally friendly method for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Enzymatic Process Development

Another research area focuses on the development of practical enzymatic processes for preparing chiral intermediates essential for pharmaceutical applications. For instance, a ketoreductase (KRED) was utilized to transform a similar compound, "2-chloro-1-(3,4-difluorophenyl)ethanone", into a chiral alcohol, demonstrating near-complete conversion with high enantiomeric excess. This method exemplifies the green, efficient use of biocatalysis in producing chiral intermediates for further pharmaceutical synthesis (Guo et al., 2017).

Organic Synthesis and Characterization

Research on organic synthesis and characterization includes the preparation of key intermediates like "1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one" through nucleophilic substitution, showcasing the compound's utility in synthesizing agricultural fungicides. Optimized reaction conditions led to high yields and purity, underscoring the compound's significance in industrial applications (Ji et al., 2017).

Catalytic Behavior and Material Synthesis

Further studies investigated the catalytic behavior of complexes bearing similar structural motifs for ethylene reactivity, indicating potential applications in polymerization and oligomerization processes. Iron and cobalt complexes demonstrated good to moderate activities, with various parameters explored for enhancing catalytic performance (Sun et al., 2007).

Eigenschaften

IUPAC Name |

2-chloro-1-(4-ethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUGYNBSZBWEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)

![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)

![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)